3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
CAS No.: 1389480-61-8
Cat. No.: VC6421941
Molecular Formula: C16H21NO4
Molecular Weight: 291.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1389480-61-8 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 |
| IUPAC Name | 3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
| Standard InChI | InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3 |
| Standard InChI Key | FVFCOLBNSXNYPN-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde, reflects its intricate structure (Figure 1). Key features include:
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A benzaldehyde backbone with a methoxy group (-OCH₃) at position 3.
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An ethoxy linker at position 4, bonded to a 4-methylpiperidin-1-yl group via a ketone oxygen (=O) .
Table 1: Structural and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1389480-61-8 | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.347 g/mol | |
| SMILES | CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC | |
| InChIKey | FVFCOLBNSXNYPN-UHFFFAOYSA-N |
The piperidine ring’s 4-methyl substitution may enhance lipophilicity, potentially influencing membrane permeability and target binding .
Synthesis and Preparation
A plausible synthesis route derives from methodologies used for structurally related compounds. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (CAS No. 114991-70-7) was synthesized via nucleophilic substitution:
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Reaction Setup: Methyl 4-hydroxy-3-methoxybenzoate reacts with methyl bromoacetate in acetone under basic conditions (K₂CO₃) .
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Mechanism: Deprotonation of the phenolic -OH group facilitates nucleophilic attack on bromoacetate, forming an ether linkage .
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Modification: Replacing methyl bromoacetate with 2-chloro-N-(4-methylpiperidin-1-yl)acetamide could yield the target compound.
Table 2: Synthetic Comparison
| Compound | Reagents | Yield | Source |
|---|---|---|---|
| Methyl 3-methoxy-4-(2-methoxyethoxy)benzoate | Methyl bromoacetate, K₂CO₃ | 66.2% | |
| 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde | Piperidine, chloroacetamide | N/A |
Purification typically involves solvent extraction (ethyl acetate) and recrystallization .
Physicochemical Properties
While solubility data for 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde remains unreported, related compounds offer insights:
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LogP: Analogues like 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde have a logP of 1.32, suggesting moderate lipophilicity .
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Polar Surface Area (PSA): The compound’s PSA is estimated at ~80 Ų (calculated from SMILES), indicating moderate permeability .
Table 3: Comparative Properties
Biological Activities and Hypothetical Applications
Though direct pharmacological data is lacking, the compound’s structure suggests potential bioactivity:
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Piperidine Derivatives: Known to modulate kinases, GPCRs, and ion channels . The 4-methyl group may enhance metabolic stability.
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Benzaldehyde Moieties: Serve as intermediates in synthesizing schiff bases with antimicrobial and anticancer properties .
Enzyme Inhibition
The ketone-oxygen in the ethoxy linker could act as a hydrogen bond acceptor, mimicking substrates in enzymatic reactions. For instance, piperidine-based compounds inhibit acetylcholinesterase (IC₅₀ ~10 µM) .
Research Gaps and Future Directions
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